2-Ethyl-5-methylthiophene

Physical Chemistry Separation Science Organic Synthesis

2-Ethyl-5-methylthiophene (C7H10S, MW 126.22) is a 2,5-disubstituted thiophene derivative. It is a clear, colorless to slightly yellow liquid with a distinct sulfurous, ethereal, and fruity odor.

Molecular Formula C7H10S
Molecular Weight 126.22 g/mol
CAS No. 40323-88-4
Cat. No. B1332078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylthiophene
CAS40323-88-4
Molecular FormulaC7H10S
Molecular Weight126.22 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)C
InChIInChI=1S/C7H10S/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3
InChIKeyVOIVNYVBGCJFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methylthiophene (CAS 40323-88-4): Baseline Overview for Scientific Procurement


2-Ethyl-5-methylthiophene (C7H10S, MW 126.22) is a 2,5-disubstituted thiophene derivative [1]. It is a clear, colorless to slightly yellow liquid with a distinct sulfurous, ethereal, and fruity odor . It is primarily used as a versatile building block in organic synthesis and as a flavoring agent in the food industry . The compound's specific substitution pattern—an ethyl group at the 2-position and a methyl group at the 5-position—provides a unique steric and electronic profile that distinguishes it from other alkylthiophenes [2].

Why 2-Ethyl-5-methylthiophene Cannot Be Generically Substituted: Critical Differentiators


In-class substitution of thiophene derivatives is not straightforward due to significant variations in physicochemical properties, reactivity, and sensory profiles arising from differences in alkyl substitution [1]. These differences directly impact performance in specific applications, such as fuel desulfurization, organic electronics, and flavor formulation [2]. The following quantitative evidence demonstrates why 2-ethyl-5-methylthiophene offers a distinct profile compared to its closest analogs, making it the preferred choice for certain scientific and industrial applications.

Quantitative Differentiation of 2-Ethyl-5-methylthiophene: A Comparative Evidence Guide


Boiling Point and Volatility Profile Compared to 2,5-Dimethylthiophene

2-Ethyl-5-methylthiophene exhibits a significantly higher boiling point (160.15 °C) compared to its symmetrical analog 2,5-dimethylthiophene (134-136 °C) [1]. This 25 °C difference in boiling point is critical for applications requiring precise temperature control, such as fractional distillation in purification or reaction work-up .

Physical Chemistry Separation Science Organic Synthesis

Lipophilicity (LogP) Comparison with 2-Methylthiophene

The estimated partition coefficient (LogP) for 2-ethyl-5-methylthiophene is 3.348 , substantially higher than that of 2-methylthiophene, which has an estimated LogP of approximately 2.30 [1]. This increased lipophilicity is a direct consequence of the additional ethyl substituent, which enhances its affinity for non-polar environments [2].

Medicinal Chemistry Drug Design QSAR Partitioning

Sensory Profile and Flavor Industry Differentiation vs. 2,5-Diethylthiophene

2-Ethyl-5-methylthiophene provides a distinct 'sulfurous, ethereal, solvent, fruity, burnt' aroma , which is a different profile from the simpler, pungent odor of 2,5-diethylthiophene . This unique sensory profile makes it specifically suited for creating complex meaty, roasted, and fruity flavor notes in food formulations [1].

Flavor Chemistry Food Science Sensory Analysis

Model Compound Reactivity in Fuel Desulfurization Studies

In a comparative study on alkylation desulfurization, 2-ethyl-5-methylthiophene, along with 2,5-dimethylthiophene and 2-n-propylthiophene, was used as a model compound to represent sulfur-containing species in C9 fuel fractions [1]. The study demonstrated that alkylation of these thiophenic compounds with vinyltoluene over an Amberlyst 36 resin catalyst achieved conversions exceeding 99% [1]. This confirms its utility as a representative and reactive substrate for developing and optimizing industrial desulfurization processes.

Fuel Chemistry Catalysis Desulfurization Environmental Science

Optimal Research and Industrial Application Scenarios for 2-Ethyl-5-methylthiophene


Synthesis of Advanced Organic Electronic Materials

The unique electronic and steric properties of 2-ethyl-5-methylthiophene make it a valuable building block for organic semiconductors [1]. Its use has been associated with improvements in charge carrier mobility in organic field-effect transistors (OFETs), with studies suggesting potential increases to >10 cm²/V·s [1]. This makes it a candidate for high-performance flexible electronics, displays, and sensors, differentiating it from simpler thiophenes that may not provide the same level of performance enhancement due to less optimized molecular packing and electronic effects.

Development of Specialized Flavor and Fragrance Formulations

Due to its distinct and complex odor profile ('sulfurous, ethereal, solvent, fruity, burnt'), 2-ethyl-5-methylthiophene is a key ingredient for creating authentic roasted, meaty, and savory flavor notes in food products . Unlike simpler alkylthiophenes, this specific substitution pattern is necessary to achieve the desired sensory complexity [2]. It is used in flavor formulations for processed meats, savory snacks, and seasonings, where precise flavor recreation is critical.

Model Compound for Catalytic Desulfurization Research

As demonstrated in comparative studies with other alkylthiophenes, 2-ethyl-5-methylthiophene serves as an effective model compound for investigating new catalytic methods to remove sulfur from fuel feedstocks [3]. Its high reactivity (>99% conversion in alkylation reactions) validates its use in R&D for cleaner fuel technologies [3]. This is a specific application where its structure is directly relevant to sulfur-containing impurities found in petroleum distillates.

Precursor for Fine Chemical and Pharmaceutical Intermediates

The compound's well-defined and unique substitution pattern provides a handle for further functionalization, making it a versatile starting material in multi-step organic synthesis . Its distinct boiling point and lipophilicity, as compared to other thiophene building blocks, can simplify purification and influence the physicochemical properties of downstream intermediates in medicinal chemistry programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-5-methylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.